molecular formula C11H8FN3O B2601512 N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide CAS No. 1907948-87-1

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B2601512
CAS No.: 1907948-87-1
M. Wt: 217.203
InChI Key: XRWIISSFGXAAAG-UHFFFAOYSA-N
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Description

“N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide” is a compound that is available from suppliers such as Otava, Ltd., and Life Chemicals Inc . It has been used in scientific research .

Scientific Research Applications

Synthesis and Kinase Inhibition

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. The substitution of the pyridine 3-position and the pyridone 4-position has led to improved enzyme potency and aqueous solubility, respectively. These derivatives demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. The compound BMS-777607, a derivative within this chemical space, has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Computational Studies and Anticancer Activity

Water-mediated synthesis of compounds structurally similar to this compound has provided insights into their potential as kinase inhibitors with anticancer properties. Experimental and computational studies, including non-linear optical (NLO) properties and molecular docking analyses, indicated that these compounds exhibit significant interactions near the colchicine binding site of tubulin. This may contribute to the inhibition of tubulin polymerization, suggesting a mechanism for their anticancer activity (Jayarajan et al., 2019).

Development and Synthesis for Medical Applications

The kilogram-scale synthesis of VU0424238 (auglurant), a novel mGlu5 negative allosteric modulator (NAM) developed as an alternative treatment for depression, showcases the application of this compound derivatives in medical research. The synthesis process highlighted challenges such as a pyridine N-oxidation sequence and the elimination of chromatography steps, resulting in high purity batches for Phase I trial support (David et al., 2017).

Antibacterial and Antitubercular Activities

A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have been designed, synthesized, and screened for their antitubercular and antibacterial activities. Among these, derivatives exhibited potent activity against Mycobacterium tuberculosis comparable to the reference drug Pyrazinamide. Molecular docking studies into DprE1 enzyme binding sites supported the biological activity data, indicating these compounds as potential scaffolds for antitubercular drugs (Bodige et al., 2019).

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIISSFGXAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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